molecular formula C27H27BrN4O3 B216034 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216034
M. Wt: 535.4 g/mol
InChI Key: CGWGEIYZNJPHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as ABPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP is a pyrano[2,3-c]pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile works by selectively reacting with the active site of enzymes, resulting in the covalent modification of the enzyme. This modification can lead to the inhibition or activation of the enzyme, depending on the specific enzyme and the location of the modification. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to selectively label the active site of various enzymes, making it a useful tool for studying enzyme activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile depend on the specific enzyme targeted and the location of the modification. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to inhibit the activity of various enzymes, including serine hydrolases, histone deacetylases, and kinases. Inhibition of these enzymes can lead to a variety of physiological effects, including changes in metabolism, gene expression, and cell signaling.

Advantages and Limitations for Lab Experiments

One advantage of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its ability to selectively label and inhibit enzymes, making it a useful tool for studying enzyme activity and function. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can also be used to identify and quantify protein targets in complex biological systems. However, one limitation of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its potential for off-target effects, which can lead to unintended modifications and physiological effects.

Future Directions

There are many future directions for 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile research, including the development of new 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives with improved selectivity and potency. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can also be used to study the role of enzymes in various disease states, including cancer and neurodegenerative diseases. Additionally, 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be used to identify new drug targets and develop new therapeutics for various diseases.

Synthesis Methods

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been synthesized using various methods, including a one-pot multicomponent reaction and a microwave-assisted synthesis. The one-pot multicomponent reaction involves the reaction of 3-aryl-2-cyanoacrylates, 3-aryl-2-oxoacrylates, and hydrazine hydrate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 3-aryl-2-cyanoacrylates, 3-aryl-2-oxoacrylates, and hydrazine hydrate in the presence of a solvent and a catalyst under microwave irradiation.

Scientific Research Applications

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used in various scientific research applications, including drug discovery, enzyme activity profiling, and proteomics. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to selectively label and inhibit various enzymes, including serine hydrolases, histone deacetylases, and kinases. 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been used to identify and quantify protein targets in complex biological systems.

properties

Product Name

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C27H27BrN4O3

Molecular Weight

535.4 g/mol

IUPAC Name

6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-cyclohexylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C27H27BrN4O3/c1-2-34-21-13-18(12-20(28)25(21)33)22-19(14-29)26(30)35-27-23(22)24(31-32-27)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-13,15,22,33H,2-7,30H2,1H3,(H,31,32)

InChI Key

CGWGEIYZNJPHFA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5CCCCC5)N)C#N)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5CCCCC5)N)C#N)Br)O

Origin of Product

United States

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